Daidzein-3',5',8-d3

説明

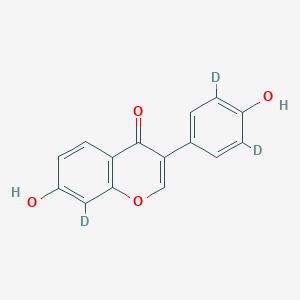

Structure

3D Structure

特性

IUPAC Name |

8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i3D,4D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSIJRDFPHDXIC-BKWFQMGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=C(C2=O)C=CC(=C3[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481999 | |

| Record name | Daidzein-3',5',8-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220930-96-1 | |

| Record name | Daidzein-3',5',8-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is Daidzein-3',5',8-d3

An In-depth Technical Guide to Daidzein-3',5',8-d3

Introduction

This compound is the deuterated form of daidzein (B1669772), a naturally occurring isoflavone (B191592) found predominantly in soybeans and other legumes.[1][2] As a stable isotope-labeled compound, it serves as an ideal internal standard for analytical quantification studies involving mass spectrometry.[3] Its chemical properties are nearly identical to those of daidzein, but its increased mass allows for clear differentiation in mass spectrometric analyses. This distinction is critical for accurate and precise measurement of daidzein in complex biological matrices, such as plasma, urine, and tissue extracts. This guide provides a comprehensive overview of its properties, analytical applications, and the biological pathways of its non-deuterated parent compound.

Chemical and Physical Properties

This compound is structurally identical to daidzein, with the exception of three deuterium (B1214612) atoms replacing hydrogen atoms at the 3', 5', and 8 positions of the isoflavone core. This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, without significantly altering the compound's chemical behavior or chromatographic retention time.

| Property | This compound | Daidzein (Unlabeled) |

| CAS Number | 220930-96-1[4][5] | 486-66-8 |

| Molecular Formula | C₁₅H₇D₃O₄ | C₁₅H₁₀O₄ |

| Molecular Weight | 257.26 g/mol | 254.24 g/mol |

| Synonyms | 4',7-Dihydroxyisoflavone-d3 | 4',7-Dihydroxyisoflavone |

| Chemical Purity | Typically ≥97-98% | N/A |

| Storage Conditions | Store refrigerated (+2°C to +8°C), Protect from light | Store at -20°C |

| Appearance | Varies (often a solid or in solution) | Solid |

Core Application: Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry assays, particularly those using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The function of an internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response. Because this compound is chemically homologous to daidzein, it experiences similar extraction recovery and ionization efficiency. By adding a known quantity of the deuterated standard to a sample before processing, the ratio of the endogenous analyte to the standard can be used to calculate the analyte's concentration with high accuracy and precision.

This technique is essential for a variety of research applications, including:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of daidzein.

-

Metabolomics: Investigating the metabolic fate of isoflavones in biological systems.

-

Clinical Diagnostics: Quantifying isoflavone levels in patients as biomarkers of dietary intake or for disease correlation studies.

Experimental Protocols

Quantification of Total Daidzein in Human Urine via LC-MS/MS

This protocol provides a representative method for the quantification of total daidzein (aglycone + conjugated forms) in human urine using this compound as an internal standard. The procedure involves enzymatic deconjugation followed by direct injection and analysis.

4.1.1 Materials and Reagents

-

This compound (Internal Standard Stock)

-

Daidzein (Calibration Standard)

-

β-glucuronidase/sulfatase from Helix pomatia

-

Formic acid

-

Dimethylformamide (DMF)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human urine samples

4.1.2 Sample Preparation and Hydrolysis

-

Thaw frozen urine samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of urine.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 50 µL of β-glucuronidase/sulfatase enzyme solution (prepared in an appropriate buffer, e.g., acetate (B1210297) buffer, pH 5.0).

-

Incubate the mixture at 37°C for a minimum of 2 hours (or overnight) to ensure complete hydrolysis of glucuronide and sulfate (B86663) conjugates.

-

Stop the reaction by adding 200 µL of a solution containing dimethylformamide (DMF) and 1% formic acid. This step also serves to precipitate proteins.

-

Vortex the sample vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.3 LC-MS/MS Instrumentation and Conditions

-

Chromatography System: UPLC or HPLC system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from ~10% B to 95% B over several minutes to ensure separation from other urine components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

4.1.4 Mass Spectrometry Parameters

-

Optimize the mass spectrometer parameters by infusing standard solutions of daidzein and this compound.

-

Set up a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions.

-

Daidzein (Unlabeled): Q1 (Precursor Ion) m/z 253.1 → Q3 (Product Ion) m/z (select a characteristic fragment).

-

This compound (Internal Standard): Q1 (Precursor Ion) m/z 256.1 → Q3 (Product Ion) m/z (select the corresponding fragment).

-

4.1.5 Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of unlabeled daidzein into a blank urine matrix (e.g., from a subject on an isoflavone-free diet).

-

Process the calibration standards alongside the unknown samples, including the addition of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio (Daidzein/Daidzein-3',5',8-d3) against the concentration of daidzein.

-

Calculate the concentration of daidzein in the unknown samples using the linear regression equation derived from the calibration curve.

Experimental Workflow Diagram

Biological Context: Signaling Pathways of Daidzein

This compound is used to study the biological fate and activity of daidzein. Daidzein, as a phytoestrogen, exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for interpreting data from studies where this compound is used as a tracer.

TGF-β/Smad Signaling Pathway

One key pathway influenced by daidzein involves the stimulation of collagen synthesis. Daidzein has been shown to activate the Transforming Growth Factor-β (TGF-β)/Smad signaling cascade. This activation leads to an increase in the production of type I procollagen (B1174764) while inhibiting matrix metalloproteinases (MMPs) that degrade collagen.

The process begins with daidzein promoting the expression of TGF-β. TGF-β then binds to its receptor on the cell surface, leading to the phosphorylation and activation of Smad2 and Smad3 proteins. These activated Smads form a complex and translocate to the nucleus, where they act as transcription factors to upregulate the expression of collagen genes.

Other Relevant Pathways

Daidzein is known to interact with multiple other signaling cascades:

-

Estrogen Receptor Signaling: As a phytoestrogen, daidzein can bind to estrogen receptors (ERα and ERβ) and the G-protein-coupled estrogen receptor (GPER), initiating downstream signaling events.

-

Anti-inflammatory Pathways: It can reduce the expression of pro-inflammatory genes by activating PPAR-α and PPAR-γ and inhibiting the JNK signaling pathway.

-

NF-κB Pathway: Daidzein has been shown to inhibit the NF-κB signaling pathway, which plays a role in inflammation and cancer cell proliferation.

References

- 1. Daidzein - Wikipedia [en.wikipedia.org]

- 2. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daidzein (3â²,5â²,8-Dâ, 97%) 60 µg/mL in acetonitrile-Dâ - Cambridge Isotope Laboratories, DLM-4461-1.2 [isotope.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

Daidzein-3',5',8-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, experimental applications, and biological activities of Daidzein-3',5',8-d3. This deuterated analog of daidzein (B1669772) serves as a critical tool in bioanalytical studies, enabling precise quantification and deeper understanding of the pharmacokinetics and physiological effects of its parent compound, a prominent soy isoflavone.

Core Chemical and Physical Properties

This compound is a stable isotope-labeled version of daidzein, where three hydrogen atoms at the 3', 5', and 8 positions of the daidzein structure have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to daidzein in its biological interactions but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification.

Table 1: Chemical Properties of this compound and Daidzein

| Property | This compound | Daidzein (Unlabeled) |

| Alternate Names | 7-Hydroxy-3-(4-hydroxyphenyl-3,5-d2)-4H-1-benzopyran-4-one-8-d; 4′,7-Dihydroxyisoflavone-d3[1] | 4',7-Dihydroxyisoflavone; Daidzeol |

| CAS Number | 220930-96-1[1] | 486-66-8 |

| Molecular Formula | C₁₅H₇D₃O₄[1] | C₁₅H₁₀O₄ |

| Molecular Weight | 257.26 g/mol | 254.24 g/mol |

Table 2: Physical and Solubility Properties (Data for Unlabeled Daidzein)

| Property | Value |

| Appearance | White to off-white solid |

| Storage Temperature | -20°C |

| Solubility | DMSO: 30 mg/mL |

| DMF: 10 mg/mL | |

| Ethanol: 0.1 mg/mL | |

| DMSO:PBS (pH 7.2) (1:10): 0.15 mg/mL | |

| Stability | Daidzein is relatively stable at high temperatures, more so than other isoflavones like genistin (B1671436) and glycitin. |

Experimental Protocols: Quantification of Daidzein

This compound is primarily used as an internal standard (IS) for the accurate quantification of daidzein in biological matrices such as plasma, serum, and urine using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, correcting for variations during sample preparation and analysis.

General Protocol for Total Daidzein Quantification in Urine/Plasma by LC-MS/MS

This protocol represents a generalized methodology based on common practices in the field. Optimization is required for specific instruments and matrices.

1. Sample Preparation and Hydrolysis:

-

In biological systems, daidzein exists primarily as glucuronide and sulfate (B86663) conjugates. To measure total daidzein, these conjugates must be hydrolyzed back to the aglycone form.

-

Pipette 50-200 µL of the biological sample (urine or plasma) into a microcentrifuge tube.

-

Add a known concentration of this compound internal standard.

-

Add 200 µL of a phosphate (B84403) buffer (e.g., pH 5.0).

-

Add a mixture of β-glucuronidase and sulfatase enzymes (e.g., from Helix pomatia).

-

Incubate the mixture at 37°C for 2 to 18 hours to ensure complete hydrolysis.

2. Extraction:

-

Protein Precipitation (for plasma/serum): Add a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins. Vortex and centrifuge at high speed. Collect the supernatant.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

-

LLE: Add an immiscible organic solvent (e.g., ethyl acetate) to the supernatant, vortex to mix, and centrifuge to separate the phases. Collect the organic layer containing daidzein and the IS. Repeat for exhaustive extraction.

-

SPE: Condition an appropriate SPE cartridge (e.g., C8 or a mixed-mode anion exchange). Load the sample, wash with a weak solvent to remove interferences, and elute the analytes with a strong organic solvent.

-

-

Evaporate the collected organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically optimal.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both daidzein and this compound. Typical transitions are:

-

Daidzein: Q1: m/z 253.0 -> Q3: m/z 223.2 or 208.

-

This compound: Q1: m/z 256.0 -> Q3: (corresponding fragment ions). Note: The exact m/z will be ~3 Da higher than the unlabeled compound.

-

-

4. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the daidzein MRM transition to the peak area of the this compound IS MRM transition against known concentrations of daidzein standards.

-

Calculate the concentration of daidzein in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflows and Pathways

Experimental Workflow

Caption: Workflow for Daidzein quantification using a deuterated internal standard.

Biological Signaling Pathway

Daidzein is a phytoestrogen that exerts biological effects primarily by interacting with estrogen receptors (ERs), with a preferential binding affinity for ERβ over ERα. This interaction classifies it as a Selective Estrogen Receptor Modulator (SERM).

Caption: Daidzein-mediated estrogen receptor signaling pathway.

References

An In-depth Technical Guide to the Synthesis and Purification of Daidzein-3',5',8-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Daidzein-3',5',8-d3, an isotopically labeled form of the phytoestrogen daidzein (B1669772). Isotopically labeled compounds like this compound are invaluable as internal standards for quantitative analysis in metabolic studies, pharmacokinetic research, and clinical trials using mass spectrometry-based techniques such as LC-MS and GC-MS.[1][2][3] The introduction of deuterium (B1214612) atoms provides a distinct mass difference, enabling precise quantification and differentiation from the naturally occurring analyte.[4]

Synthetic Strategy: Hydrogen-Deuterium Exchange

The synthesis of this compound can be efficiently achieved through a direct hydrogen-deuterium (H/D) exchange reaction on the unlabeled daidzein molecule. This method leverages the increased acidity of aromatic protons located ortho and para to phenolic hydroxyl groups, allowing for their substitution with deuterium from a deuterated acid source.[1] Daidzein possesses two hydroxyl groups at the C7 and C4' positions. The protons at the C3', C5', and C8 positions are ortho to these hydroxyl groups, making them susceptible to electrophilic substitution.

This approach is often preferred over total synthesis using deuterated starting materials as it can be performed on the final molecular framework, potentially reducing the number of synthetic steps and improving overall efficiency. Isotopic purity of 90% or higher has been reported for this type of H/D exchange method.

Proposed Signaling Pathway for H/D Exchange

The mechanism involves the protonation (or deuteration) of the aromatic ring by a strong deuterated acid, which facilitates the exchange of hydrogen for deuterium at the activated positions.

Experimental Protocols

The following sections detail the methodologies for the synthesis and subsequent purification of this compound.

Synthesis of this compound via H/D Exchange

This protocol is adapted from general procedures for deuterolabeling of polyphenols using a strong deuterated acid.

Materials and Reagents:

-

Daidzein (≥98% purity)

-

Deuterium chloride (DCl) solution in deuterium oxide (D₂O), 35 wt. %

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Microwave reactor (optional, for reaction acceleration)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Daidzein (1 equivalent) in a minimal amount of a suitable anhydrous solvent like DCM or THF.

-

Addition of Deuterated Acid: Add the DCl/D₂O solution (e.g., 10-20 equivalents of D) to the flask. The use of an ionic liquid as a co-solvent can also be considered to enhance solubility and reaction rate.

-

Reaction Conditions:

-

Conventional Heating: Stir the mixture at reflux for 24-48 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via LC-MS to check for the desired mass shift (+3 Da).

-

Microwave Irradiation: Alternatively, heat the reaction mixture in a sealed vessel using a microwave reactor at a set temperature (e.g., 100-150 °C) for a shorter duration (e.g., 30-60 minutes).

-

-

Work-up:

-

After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification of this compound

Purification is critical to remove any unreacted daidzein and other impurities. Reversed-phase column chromatography is a highly effective method.

Materials and Reagents:

-

Crude this compound

-

Silica gel C18 (for column chromatography)

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water (HPLC grade)

-

Methanol (for sample dissolution)

Procedure:

-

Sample Preparation: Dissolve the crude product in a small amount of methanol.

-

Column Packing: Prepare a reversed-phase C18 column, eluting with the initial mobile phase composition (e.g., 9:1 water/acetonitrile).

-

Loading and Elution: Load the dissolved crude product onto the column. Elute the column with a gradient of water and acetonitrile. For instance, a linear gradient from 10% to 100% acetonitrile over several column volumes can effectively separate the deuterated product from the starting material.

-

Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid. The purity should be confirmed by HPLC, and the isotopic incorporation confirmed by high-resolution mass spectrometry (HRMS) and NMR.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Purification Yields

| Parameter | Expected Value | Reference/Notes |

| Crude Yield | >85% | Based on general high-yielding H/D exchange reactions. |

| Purified Yield | 60-80% | Dependent on the efficiency of the chromatographic separation. |

| Isotopic Purity | ≥90% | Achievable with the H/D exchange method. |

| Chemical Purity | >98% | Post-purification, as determined by HPLC. |

Table 2: Characterization Data

| Analysis Technique | Parameter | Expected Result |

| HRMS (ESI-) | [M-H]⁻ | m/z 256.06xx (Calculated for C₁₅H₇D₃O₄⁻) |

| [M-H]⁻ (Daidzein) | m/z 253.0503 (Calculated for C₁₅H₉O₄⁻) | |

| ¹H-NMR | Integration | Reduced signal intensity for protons at C3', C5', and C8. |

| HPLC | Retention Time | Very similar to unlabeled Daidzein. |

Experimental Workflow Diagram

The entire process from synthesis to final product characterization is outlined in the workflow below.

References

A Technical Guide to Daidzein-3',5',8-d3: Commercial Availability, Analytical Applications, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated isoflavone (B191592), Daidzein-3',5',8-d3. The document details its commercial availability, summarizes key quantitative data, and presents experimental protocols for its application as an internal standard in analytical methodologies. Furthermore, it visualizes the primary signaling pathways influenced by its non-deuterated counterpart, daidzein (B1669772), offering a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Commercial Availability and Physicochemical Properties

This compound is a stable, isotopically labeled form of daidzein, a naturally occurring isoflavone found in soybeans and other legumes. The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of daidzein in various biological matrices. Several chemical suppliers offer this compound for research purposes.

Below is a summary of the commercial availability and key physicochemical properties of this compound from prominent suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Form |

| Santa Cruz Biotechnology | sc-219453 | 220930-96-1 | C₁₅H₇D₃O₄ | 257.26 | Not specified |

| Fisher Scientific (distributor for Toronto Research Chemicals) | TRC-D103502 | 220930-96-1 | C₁₅H₇D₃O₄ | 257.26 | Not specified |

| Cambridge Isotope Laboratories, Inc. | DLM-4461 | 220930-96-1 | C₁₅H₇D₃O₄ | 257.26 | 97% (solution) |

| United States Biological | D0105-21 | Not specified | Not specified | Not specified | Not specified |

Note: Purity and form may vary by lot. Users should refer to the supplier's certificate of analysis for the most accurate and up-to-date information.

Experimental Protocols: Application as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of daidzein. The deuterated analog co-elutes with the unlabeled daidzein but is distinguished by its higher mass, allowing for correction of variations in sample preparation and instrument response.

Sample Preparation for Urine Analysis

This protocol is adapted from methodologies for the quantification of isoflavones in human urine.[1]

-

Enzymatic Hydrolysis:

-

To a 200 µL urine sample, add 200 µL of phosphate (B84403) buffer (pH 6.8).

-

Add a mixture of β-glucuronidase (approximately 10,000 U/mL) and sulfatase (approximately 1000 U/mL).

-

Add the internal standard, this compound, to a final concentration appropriate for the expected range of daidzein in the samples.

-

Incubate the mixture at 37°C for 2 hours to deconjugate the daidzein metabolites.

-

-

Protein Precipitation and Extraction:

-

After incubation, add 570 µL of dimethylformamide (DMF) and 40 µL of formic acid to the sample.

-

Vortex the mixture and allow it to equilibrate for 10 minutes.

-

Centrifuge the sample at a high speed (e.g., 13,000 rpm) for 15 minutes at 3°C.

-

-

Analysis:

-

Collect the supernatant and inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

-

UPLC-MS/MS Instrumental Parameters

The following are example instrumental parameters for the analysis of daidzein using this compound as an internal standard.[2][3] Optimization will be required for specific instrumentation.

-

UPLC System:

-

Column: A reversed-phase C18 column (e.g., Waters Acquity CSH C18, 1.7 µm, 2.1 mm × 150 mm) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a short run time (e.g., 3-5 minutes) is typical.

-

Flow Rate: Approximately 0.4-0.6 mL/min.

-

Column Temperature: Maintained at around 40-65°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for daidzein.

-

Multiple Reaction Monitoring (MRM):

-

Daidzein: Monitor the transition of the precursor ion (m/z 253.2) to one or two product ions (e.g., m/z 223.2, 91.0).

-

This compound: Monitor the transition of the precursor ion (m/z 256.2) to its corresponding product ion(s).

-

-

Optimization: Optimize cone voltage and collision energy for both daidzein and this compound to achieve maximum sensitivity.

-

Biological Context: Daidzein and Key Signaling Pathways

Daidzein, the non-deuterated form of the compound, is known to exert its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for researchers investigating the pharmacological and toxicological properties of this isoflavone.

TGF-β/Smad Signaling Pathway

Daidzein has been shown to stimulate collagen synthesis through the activation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This has implications for skin health and tissue repair.

References

- 1. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Technical Guide: Isotopic Purity of Daidzein-3',5',8-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and data related to the isotopic purity of Daidzein-3',5',8-d3. This deuterated analog of daidzein (B1669772) is a critical tool in metabolism studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. Ensuring the isotopic purity of this compound is paramount for data accuracy and reliability.

Core Concepts in Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of a molecule that contains the desired stable isotope at a specific position. For this compound, this means quantifying the proportion of molecules that are fully deuterated at the 3', 5', and 8 positions, as well as identifying the relative abundance of partially deuterated (d1, d2) and non-deuterated (d0) species. This distribution is crucial for correcting mass spectrometry data and ensuring accurate quantification.

Quantitative Data: Isotopic Distribution of this compound

The isotopic distribution of a batch of this compound is typically determined by high-resolution mass spectrometry. The following table summarizes representative quantitative data for a high-purity batch.

| Isotopologue | Description | Representative Abundance (%) |

| d3 | Fully deuterated at the 3', 5', and 8 positions | > 98% |

| d2 | Contains two deuterium (B1214612) atoms | < 1.5% |

| d1 | Contains one deuterium atom | < 0.5% |

| d0 | Non-deuterated (natural daidzein) | < 0.1% |

Note: The data presented in this table is representative and may vary between different synthesis batches. It is essential to refer to the Certificate of Analysis for the specific lot being used.

Experimental Protocols

The determination of isotopic purity for this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is the definitive technique for quantifying the relative abundance of each isotopologue.

Objective: To determine the isotopic enrichment and the distribution of d0, d1, d2, and d3 species of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-HRMS).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

-

-

LC-MS Analysis:

-

LC Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Positive electrospray ionization (ESI+) mode.

-

Scan Mode: Full scan from m/z 250-265 to observe all isotopologues.

-

Data Acquisition: Acquire high-resolution mass spectra, ensuring sufficient resolution to distinguish between the different isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the protonated unlabeled Daidzein ([M+H]⁺, C₁₅H₁₁O₄⁺, m/z 255.0652) and the d3-labeled Daidzein ([M+H]⁺, C₁₅H₈D₃O₄⁺, m/z 258.0840).

-

Identify and integrate the peaks for all observed isotopologues (d0, d1, d2, d3).

-

Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

While mass spectrometry provides the isotopic distribution, NMR spectroscopy is used to confirm the location of the deuterium labels and to assess the overall chemical purity.

Objective: To confirm the positions of deuteration and to identify any proton-containing impurities.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6) to a concentration of approximately 5-10 mg/mL.

-

-

¹H-NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H-NMR spectrum.

-

Integrate the signals corresponding to the residual protons at the 3', 5', and 8 positions. The significant reduction or absence of these signals compared to the signals of the non-deuterated protons on the daidzein scaffold confirms successful deuteration at the specified positions.

-

The presence of any unexpected signals may indicate chemical impurities.

-

-

²H-NMR (Deuterium NMR) Spectroscopy:

-

Acquire a deuterium NMR spectrum.

-

The spectrum should show signals at the chemical shifts corresponding to the 3', 5', and 8 positions, providing direct evidence of the location of the deuterium labels.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the assessment of this compound isotopic purity.

Caption: Workflow for Isotopic Purity Assessment of this compound.

Signaling Pathway Context

While this compound is primarily used as a tracer and standard, its biological activity is presumed to be identical to that of unlabeled daidzein. Daidzein is known to interact with several signaling pathways, most notably as a phytoestrogen that binds to estrogen receptors (ERα and ERβ). The diagram below illustrates a simplified representation of this interaction.

Caption: Simplified Daidzein Estrogenic Signaling Pathway.

By employing the rigorous analytical methods outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of this compound for their specific applications, leading to more accurate and reproducible scientific outcomes.

Daidzein-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Daidzein-d3. While specific stability data for the deuterated form is limited, this guide is based on extensive research into its non-deuterated analogue, Daidzein. The chemical similarity between the two compounds allows for reliable extrapolation of stability characteristics. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information to ensure the integrity of Daidzein-d3 in their experimental workflows.

Overview of Daidzein-d3 Stability

Daidzein-d3, a deuterated isotopologue of the isoflavone (B191592) Daidzein, is a valuable tool in pharmacokinetic and metabolic studies. Ensuring its chemical stability is paramount for obtaining accurate and reproducible results. The primary factors influencing the stability of Daidzein-d3 are temperature, light, and pH.

Key Stability Insights:

-

Thermal Stability: Daidzein exhibits susceptibility to degradation at elevated temperatures. Studies have shown that degradation follows first-order kinetics, with the rate increasing at higher temperatures.

-

Photostability: Exposure to light, particularly in the presence of photosensitizers like riboflavin, can lead to significant degradation of Daidzein.

-

pH Sensitivity: Daidzein is most stable in acidic to neutral conditions (pH 5-7). In alkaline solutions (pH > 7), it undergoes rapid degradation.[1]

Recommended Storage Conditions

To maintain the integrity and purity of Daidzein-d3, the following storage conditions are recommended based on available data for Daidzein and general practices for handling isotopically labeled compounds.

| Form | Storage Temperature | Light Conditions | Atmosphere |

| Solid | -20°C[2] | Protect from light | Store under inert gas (e.g., Argon, Nitrogen) if possible |

| Stock Solutions (in organic solvents like DMSO, Ethanol) | -20°C or -80°C for long-term storage | Protect from light (use amber vials) | Store under inert gas if possible |

| Aqueous Solutions | Short-term use only (prepare fresh). If storage is necessary, store at 2-8°C for no more than 24 hours. | Protect from light | Avoid repeated freeze-thaw cycles. |

Quantitative Stability Data

The following tables summarize quantitative data on the stability of Daidzein under various stress conditions. This data can be considered a reliable indicator of the stability of Daidzein-d3.

Thermal Degradation of Daidzein

| Temperature | pH | Degradation Kinetics | Activation Energy (Ea) | Reference |

| 70-90°C | 9 | Apparent first-order | 11.6 kcal/mol | |

| 120°C | 7 and 9 | Degradation observed | - | |

| 150°C | 3.1 | Sigmoidal degradation | - | |

| 150°C | 5.6 and 7.0 | Virtually no decay | - |

Photodegradation of Daidzein

| Condition | Photosensitizer | Rate Constant (k) | Half-life (t½) | Reference |

| Light Exposure (in 80% Methanol) | Riboflavin | 0.234 h⁻¹ | ~3 hours | |

| Light Exposure (in 80% Methanol) | None | Not significant | - |

pH-Dependent Stability of 8-Hydroxydaidzein (a Daidzein derivative)

Note: This data on a derivative provides insight into the general instability of isoflavones in alkaline conditions.

| pH | Stability after 20 days | Reference |

| 5 and 6 | > 85% remaining | |

| 8 and 9 | Completely degraded within 1 day |

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability assessment of Daidzein, which can be adapted for Daidzein-d3.

Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its degradation products, allowing for accurate quantification of stability.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (often with a small percentage of acid like 0.1% trifluoroacetic acid or acetic acid to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or 260 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Samples from stability studies (e.g., stressed under heat, light, or different pH) are diluted with the mobile phase to an appropriate concentration.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

-

Acid Hydrolysis: Incubate a solution of Daidzein-d3 in 0.1 M HCl at 80°C for 2 hours.

-

Base Hydrolysis: Incubate a solution of Daidzein-d3 in 0.1 M NaOH at room temperature for 2 hours.

-

Oxidative Degradation: Treat a solution of Daidzein-d3 with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose a solid sample of Daidzein-d3 to 105°C for 24 hours.

-

Photodegradation: Expose a solution of Daidzein-d3 to UV light (e.g., 254 nm) or sunlight for a defined period.

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. The chromatograms should show resolution between the intact Daidzein-d3 peak and any degradation product peaks.

Signaling Pathways and Experimental Workflows

Daidzein and its metabolites are known to interact with various signaling pathways, which is a key area of research for the target audience. Understanding these pathways is crucial for designing experiments and interpreting results.

Daidzein Metabolism Pathway

Daidzein is metabolized by gut microbiota into several bioactive compounds, most notably equol. This metabolic conversion is a critical factor in its biological activity.

Caption: Metabolic pathway of Daidzin to its key metabolites.

Experimental Workflow for Stability Testing

A logical workflow is essential for a systematic stability assessment of Daidzein-d3.

Caption: Experimental workflow for forced degradation studies.

Daidzein's Role in Cellular Signaling

Daidzein has been shown to influence key cellular signaling pathways implicated in various diseases, making it a compound of interest in drug development.

Caption: Overview of Daidzein's interaction with cellular signaling pathways.

Conclusion

References

Technical Guide: Certificate of Analysis for Daidzein-3',5',8-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for the isotopically labeled compound, Daidzein-3',5',8-d3. This internal standard is critical for accurate quantification in metabolic, pharmacokinetic, and clinical studies involving its non-labeled counterpart, daidzein (B1669772).

Compound Information

This compound is a deuterated form of daidzein, a naturally occurring isoflavone (B191592) found in soybeans and other legumes. The stable isotope labeling allows it to be distinguished from endogenous daidzein by mass spectrometry, making it an ideal internal standard for analytical assays.

Table 1: General Compound Specifications

| Parameter | Specification |

| Compound Name | This compound |

| Alternate Names | 7-Hydroxy-3-(4-hydroxyphenyl-3,5-d2)-4H-1-benzopyran-4-one-8-d; 4',7-Dihydroxyisoflavone-d3[1] |

| CAS Number | 220930-96-1[1][2] |

| Unlabeled CAS Number | 486-66-8[2] |

| Molecular Formula | C₁₅H₇D₃O₄[1] |

| Molecular Weight | 257.26 g/mol |

| Appearance | Crystalline solid |

| Storage | Store refrigerated (+2°C to +8°C). Protect from light. |

Quantitative Data

The following tables summarize the key quantitative data found on a typical CoA for this compound, ensuring its identity, purity, and suitability for quantitative analysis.

Table 2: Purity and Isotopic Enrichment

| Analysis | Method | Result |

| Chemical Purity | HPLC | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥97% Deuterium (B1214612) Incorporation |

| Concentration (if sold as solution) | Gravimetric | 60 µg/mL in acetonitrile-D₃ |

Experimental Protocols

Detailed methodologies are crucial for understanding the quality of the standard. Below are typical protocols for the key analyses performed.

3.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the chemical purity of the this compound standard by separating it from any non-labeled daidzein or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., Zorbax SB-CN, 250 mm × 4.6 mm, 5 µm particle size) is commonly used for isoflavone separation.

-

Mobile Phase: A gradient elution is typically employed, for example, with a mixture of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B52724) (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance is monitored at a wavelength of 254 nm or 260 nm.

-

Procedure: A known concentration of the this compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile). The solution is injected into the HPLC system. The peak area of the this compound is compared to the total area of all observed peaks to calculate the chemical purity.

3.2. Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

-

Objective: To confirm the molecular weight of this compound and determine the extent of deuterium incorporation.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for isoflavones.

-

Analysis Mode: The analysis is performed in selected ion monitoring (SIM) mode to monitor the mass-to-charge ratios (m/z) of both the labeled and unlabeled daidzein.

-

Monitored Ions:

-

Daidzein: m/z 255

-

This compound: m/z 258 (or corresponding adducts)

-

-

Procedure: A solution of the compound is introduced into the mass spectrometer. The relative intensities of the ion signals corresponding to this compound and any unlabeled daidzein are used to calculate the isotopic purity. The observed mass spectrum is compared to the theoretical mass spectrum to confirm the compound's identity.

Visualized Workflows

4.1. Certificate of Analysis (CoA) Generation Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard like this compound.

References

The Biological Activity of Deuterated Daidzein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daidzein (B1669772), a prominent isoflavone (B191592) found in soy, has garnered significant scientific interest for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] A key area of contemporary pharmaceutical research involves the strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, to favorably modulate a drug's metabolic profile. This "deuterium switch" can lead to a strengthened carbon-deuterium bond compared to a carbon-hydrogen bond, potentially slowing down metabolic processes and thereby enhancing the pharmacokinetic and pharmacodynamic properties of the parent molecule.[3] This technical guide provides a comprehensive overview of the biological activity of deuterated daidzein, synthesizing available data and offering insights into its potential advantages over its non-deuterated counterpart. While direct comparative studies on the biological activity of deuterated versus non-deuterated daidzein are limited, this guide will extrapolate the likely benefits based on the well-documented metabolism of daidzein and the established principles of the kinetic isotope effect.

Introduction to Daidzein and the Rationale for Deuteration

Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) is a naturally occurring isoflavone with a structural similarity to estrogen, allowing it to interact with estrogen receptors.[4] Its biological effects are multifaceted, influencing a variety of cellular signaling pathways. However, the therapeutic potential of daidzein is often limited by its extensive and rapid metabolism in the body.

The primary rationale for deuterating daidzein lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Many of the metabolic processes that break down daidzein involve the cleavage of C-H bonds by enzymes such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). By replacing hydrogen with deuterium at key metabolic sites, the rate of these enzymatic reactions can be significantly reduced. This can lead to:

-

Increased plasma half-life: A slower rate of metabolism can result in the drug remaining in the bloodstream for a longer period.

-

Enhanced bioavailability: Reduced first-pass metabolism can lead to a greater proportion of the administered dose reaching systemic circulation.

-

Improved metabolic profile: Deuteration can potentially reduce the formation of unwanted or less active metabolites.

-

Potential for lower dosing: A longer half-life and increased efficacy could allow for smaller or less frequent doses.

Synthesis of Deuterated Daidzein

The synthesis of deuterated daidzein has been successfully achieved. One common method involves an acid-catalyzed hydrogen-deuterium (H/D) exchange of aromatic protons.

Experimental Protocol: Synthesis of [6,8,2′,3′,5′,6′-D6]-Daidzein

A reported method for the synthesis of hexadeuterated daidzein ([D6]-daidzein) utilizes a deuterating reagent such as D3PO4 : BF3/D2O at elevated temperatures.

Materials:

-

Daidzein

-

Deuterophosphoric acid (D3PO4)

-

Boron trifluoride deuteroxide (BF3/D2O)

-

Deuterium oxide (D2O)

Procedure:

-

Daidzein is dissolved in a solution of D3PO4 : BF3/D2O.

-

The reaction mixture is heated to 100°C to facilitate the H/D exchange at the aromatic positions ortho and para to the hydroxyl groups.

-

The reaction is monitored for completion.

-

Upon completion, the deuterated daidzein is isolated and purified using standard chromatographic techniques.

-

The isotopic purity of the final product, [6,8,2′,3′,5′,6′-D6]-daidzein, is confirmed by mass spectrometry to be typically high, with all deuterium atoms being chemically stable.

Pharmacokinetics of Daidzein and the Hypothesized Impact of Deuteration

The pharmacokinetic profile of non-deuterated daidzein has been well-characterized. Understanding these parameters is crucial for predicting how deuteration might alter its behavior in vivo.

Pharmacokinetic Parameters of Non-Deuterated Daidzein

| Parameter | Value | Species | Reference |

| Half-life (t½) | 7.75 h | Human | |

| 4.7 ± 1.1 h | Human | ||

| 4.4 ± 0.7 h | Human | ||

| Clearance Rate | 30.09 L/h | Human | |

| Volume of Distribution (Vd/F) | 336.25 L | Human | |

| Time to Maximum Concentration (Tmax) | 7.4 h | Human | |

| 7.42 ± 0.74 h | Human | ||

| Maximum Concentration (Cmax) | 3.14 ± 0.36 µmol/L | Human | |

| Urinary Recovery | 30.1% | Human | |

| 62 ± 6% | Human |

Metabolism of Daidzein

Daidzein undergoes extensive metabolism primarily through two routes:

-

Gut Microbiota Metabolism: Intestinal bacteria metabolize daidzein to various compounds, most notably equol (B1671563) and O-desmethylangolensin (O-DMA). Equol, in particular, is often more biologically active than daidzein itself.

-

Phase I and Phase II Metabolism: In the liver and other tissues, daidzein is metabolized by cytochrome P450 enzymes (Phase I) and subsequently conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) (Phase II). Glucuronidation is a major pathway for daidzein elimination. The primary sites of glucuronidation are the 7 and 4'-hydroxyl groups. CYP1A2 is a key enzyme in the hepatic metabolism of daidzein.

Hypothesized Pharmacokinetic Profile of Deuterated Daidzein

Given that the metabolism of daidzein involves the cleavage of C-H bonds, deuteration at these positions is expected to significantly alter its pharmacokinetic profile.

-

Slower Metabolism: Deuteration at the sites of enzymatic action (e.g., the aromatic rings targeted by CYPs) would likely slow down both Phase I and Phase II metabolism due to the kinetic isotope effect.

-

Increased Half-Life and Bioavailability: A reduced rate of metabolism would lead to a longer plasma half-life and increased overall exposure (AUC).

-

Altered Metabolite Ratios: Deuteration could potentially shift the metabolic pathway, favoring the formation of certain metabolites over others. For instance, if deuteration slows down glucuronidation, it might lead to higher circulating levels of the more active aglycone form or other metabolites like equol.

The following diagram illustrates the key metabolic pathways of daidzein and the potential impact of deuteration.

Caption: Daidzein metabolism and the hypothesized impact of deuteration.

Biological Activities of Daidzein and Potential Enhancement by Deuteration

Daidzein exhibits a wide range of biological activities. By extending its half-life and increasing its bioavailability, deuteration could potentially enhance these effects.

Estrogen Receptor Binding

Daidzein binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preference for ERβ. This interaction is central to many of its biological effects.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol (B170435) for binding to the estrogen receptor.

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosol fraction containing estrogen receptors.

-

Competitive Binding: A constant concentration of [3H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled daidzein (or deuterated daidzein).

-

Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound estradiol using a method such as hydroxyapatite (B223615) precipitation.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of daidzein that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is calculated.

A lower IC50 value indicates a higher binding affinity. It is hypothesized that deuterated daidzein would exhibit a similar binding affinity to non-deuterated daidzein, as deuteration does not significantly alter the molecular shape. However, by remaining in the body longer, its overall estrogenic/anti-estrogenic effect could be prolonged.

Antioxidant Activity

Daidzein possesses antioxidant properties, which are attributed to its ability to scavenge free radicals.

Experimental Protocols: DPPH and ABTS Radical Scavenging Assays

These are common in vitro methods to assess antioxidant capacity.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

A solution of the stable free radical DPPH is prepared.

-

Daidzein is added to the DPPH solution.

-

The reduction of DPPH by daidzein is measured as a decrease in absorbance at approximately 517 nm.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent.

-

Daidzein is added to the ABTS•+ solution.

-

The scavenging of the radical is measured by the decrease in absorbance at 734 nm.

-

The antioxidant activity is typically expressed as the concentration of the compound required to inhibit 50% of the radicals (IC50). While deuteration is not expected to directly alter the radical scavenging ability of the daidzein molecule itself, an enhanced pharmacokinetic profile could lead to a more sustained antioxidant effect in vivo.

Anticancer Effects and Signaling Pathways

Daidzein has been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Experimental Protocol: Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach.

-

Treatment: The cells are treated with various concentrations of daidzein (or deuterated daidzein) for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader.

-

Data Analysis: The concentration of daidzein that inhibits cell growth by 50% (IC50) is calculated.

A study on deuterated apigenin, another flavonoid, showed that deuteration enhanced its anti-tumor effects by increasing apoptosis and inhibiting cell proliferation. It is plausible that deuterated daidzein could exhibit similar enhanced anticancer activity due to its prolonged presence and sustained interaction with its molecular targets.

Key Signaling Pathways Modulated by Daidzein

Daidzein's biological effects are mediated through its influence on several intracellular signaling pathways.

Experimental Workflow for Analyzing Signaling Pathways (Western Blotting)

-

Cell Treatment: Cells are treated with daidzein (or deuterated daidzein) for a specified time.

-

Protein Extraction: Total protein is extracted from the cells.

-

Protein Quantification: The protein concentration of each sample is determined.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of signaling molecules) and then with secondary antibodies conjugated to an enzyme.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression or phosphorylation.

The following diagrams illustrate some of the key signaling pathways affected by daidzein.

Caption: Daidzein stimulates the TGF-β/Smad signaling pathway.

Caption: Daidzein inhibits the JNK signaling pathway.

Caption: Daidzein activates the Nrf2 antioxidant pathway.

Conclusion and Future Directions

The deuteration of daidzein presents a promising strategy to enhance its therapeutic potential. By slowing its metabolism, deuterated daidzein is expected to exhibit a superior pharmacokinetic profile, leading to a prolonged duration of action and potentially greater efficacy in its various biological activities, including its antioxidant, anti-inflammatory, and anticancer effects.

While direct comparative data for deuterated daidzein is currently lacking, the wealth of information on the metabolism and biological activities of its non-deuterated form, combined with the established principles of the kinetic isotope effect, provides a strong rationale for its development. Future research should focus on direct in vitro and in vivo comparisons of deuterated and non-deuterated daidzein to quantify the improvements in pharmacokinetics and pharmacodynamics. Such studies will be crucial for translating the potential of deuterated daidzein into tangible clinical benefits.

References

- 1. Daidzein stimulates collagen synthesis by activating the TGF-β/smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Metabolism of Daidzein-3',5',8-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein (B1669772), a prominent isoflavone (B191592) found in soy and other legumes, has garnered significant scientific interest for its potential health benefits, acting as a phytoestrogen and antioxidant. To facilitate detailed pharmacokinetic and metabolic studies, isotopically labeled analogs such as Daidzein-3',5',8-d3 are invaluable tools. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound.

It is critical to note that direct experimental data on the metabolism of this compound is limited. Therefore, this guide synthesizes the extensive knowledge available on the metabolism of its non-deuterated parent compound, daidzein. The metabolic pathways of this compound are anticipated to be identical to those of daidzein, with the resulting metabolites exhibiting a corresponding mass shift due to the presence of the three deuterium (B1214612) atoms. This distinction is crucial for metabolic fate studies employing mass spectrometry.

This document details the primary metabolic routes of daidzein in vitro, presents quantitative data from key studies, provides detailed experimental protocols for replication, and visualizes complex pathways and workflows to support researchers in the field of isoflavone metabolism and drug development.

Metabolic Pathways of Daidzein In Vitro

The in vitro metabolism of daidzein is predominantly characterized by two major types of biotransformation: Phase I and Phase II reactions, primarily occurring in the liver, and reductive metabolism mediated by the gut microbiota.

Phase I and II Metabolism (Hepatic):

In the liver, daidzein undergoes oxidative metabolism, which is a Phase I reaction mediated by cytochrome P450 (CYP) enzymes. This is followed by Phase II conjugation reactions, which increase the water solubility of the metabolites, facilitating their excretion.

-

Oxidative Metabolism: Human liver microsomes have been shown to convert daidzein into several hydroxylated metabolites.[1][2] The primary products are monohydroxylated and dihydroxylated derivatives.[2][3] Key oxidative metabolites include 6,7,4'-trihydroxyisoflavone, 7,3',4'-trihydroxyisoflavone, and 7,8,4'-trihydroxyisoflavone.[2]

-

Conjugation: Following oxidation, or directly on the parent daidzein molecule, Phase II enzymes catalyze the addition of glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation) to the hydroxyl moieties. These conjugation reactions are the major metabolic pathways for daidzein in humans.

Microbial Metabolism (Gut Microbiota):

The gut microbiota plays a crucial role in the metabolism of daidzein, producing several key metabolites that are often more biologically active than the parent compound. This metabolism is primarily reductive.

-

Reduction to Equol (B1671563) and O-Desmethylangolensin (O-DMA): Daidzein can be metabolized by intestinal microflora into dihydrodaidzein, which is then further converted to either (S)-equol or O-desmethylangolensin (O-DMA). The ability to produce equol varies significantly among individuals and is dependent on the presence of specific gut bacteria.

Quantitative Data on Daidzein Metabolism In Vitro

The following tables summarize the identified metabolites of daidzein from in vitro studies. It is important to reiterate that this data is for non-deuterated daidzein and should be used as a reference for studies with this compound, where metabolites will have a +3 Da mass shift.

Table 1: Major Oxidative Metabolites of Daidzein Identified in Human Liver Microsomes

| Metabolite | Chemical Name | Reference(s) |

| Monohydroxylated Daidzein | 6,7,4'-trihydroxyisoflavone | |

| 7,3',4'-trihydroxyisoflavone | ||

| 7,8,4'-trihydroxyisoflavone | ||

| Dihydroxylated Daidzein | 7,8,3',4'-tetrahydroxyisoflavone | |

| 6,7,8,4'-tetrahydroxyisoflavone | ||

| 6,7,3',4'-tetrahydroxyisoflavone |

Table 2: Major Reductive Metabolites of Daidzein Identified from In Vitro Fermentation with Human Fecal Microbiota

| Metabolite | Precursor | Reference(s) |

| Dihydrodaidzein | Daidzein | |

| (S)-Equol | Dihydrodaidzein | |

| O-Desmethylangolensin (O-DMA) | Dihydrodaidzein |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of in vitro metabolism studies. Below are two key protocols adapted from the literature.

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to identify and quantify metabolites formed by hepatic enzymes.

Materials:

-

This compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Incubator/shaking water bath (37°C)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL protein concentration), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add this compound (e.g., at a final concentration of 1-10 µM) to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Protocol 2: In Vitro Metabolism of this compound using Human Fecal Microbiota

This protocol is designed to investigate the biotransformation of this compound by gut bacteria.

Materials:

-

This compound

-

Fresh human fecal sample from a healthy donor

-

Anaerobic incubation medium (e.g., pre-reduced peptone-yeast extract-glucose broth)

-

Anaerobic chamber or system

-

Sterile anaerobic tubes

-

Centrifuge

-

Solvents for extraction (e.g., ethyl acetate)

-

LC-MS/MS system

Procedure:

-

Preparation of Fecal Slurry: Inside an anaerobic chamber, homogenize the fresh fecal sample in the anaerobic incubation medium to create a fecal slurry (e.g., 10% w/v).

-

Inoculation: In sterile anaerobic tubes, add the fecal slurry to the anaerobic medium.

-

Addition of Substrate: Add this compound to the tubes to a final concentration (e.g., 10-50 µM).

-

Incubation: Incubate the tubes under strict anaerobic conditions at 37°C for a time course (e.g., 0, 24, 48, 72 hours).

-

Sampling and Extraction: At each time point, remove an aliquot of the culture. Centrifuge to pellet the bacterial cells. Extract the supernatant with an organic solvent like ethyl acetate.

-

Sample Preparation: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Analysis: Analyze the samples by LC-MS/MS to identify and quantify this compound and its microbial metabolites.

Visualizations: Workflows and Pathways

Experimental Workflow for In Vitro Metabolism

Caption: General experimental workflow for studying the in vitro metabolism of this compound.

Daidzein Metabolic Pathways

Caption: Overview of the major metabolic pathways of daidzein in vitro.

Signaling Pathways Modulated by Daidzein

Daidzein and its metabolites, particularly equol, are known to exert biological effects by modulating various intracellular signaling pathways. Their structural similarity to estradiol (B170435) allows them to interact with estrogen receptors (ERs), but they also influence other signaling cascades.

Estrogen Receptor (ER) Signaling

Daidzein is classified as a phytoestrogen and can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), although it shows a higher affinity for ERβ. This binding can initiate or inhibit the transcription of estrogen-responsive genes, leading to a range of physiological effects. The ultimate effect (estrogenic or anti-estrogenic) can depend on the tissue type, the concentration of endogenous estrogens, and the relative expression levels of ERα and ERβ.

Caption: Simplified diagram of daidzein-mediated estrogen receptor signaling.

PI3K/Akt Signaling Pathway

Daidzein has been shown to modulate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis. In some cell types, such as osteoblasts, daidzein can activate this pathway, promoting cell survival and proliferation. Conversely, in certain cancer cells, daidzein can inhibit the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.

Caption: Daidzein's modulation of the PI3K/Akt signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascade, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, is involved in a wide range of cellular processes such as inflammation, proliferation, and apoptosis. Daidzein has been reported to exert anti-inflammatory effects by suppressing the activation of MAPK pathways, particularly p38 and ERK, in macrophages. The modulation of these pathways contributes to the diverse biological activities of daidzein.

Caption: Inhibition of the MAPK signaling pathway by daidzein.

Conclusion

This technical guide has outlined the core aspects of the in vitro metabolism of this compound, leveraging the extensive research on its non-deuterated counterpart. The primary metabolic transformations involve hepatic oxidation and conjugation, as well as microbial reduction to bioactive compounds like equol and O-DMA. The provided quantitative data, detailed experimental protocols, and visual diagrams of metabolic and signaling pathways serve as a valuable resource for researchers investigating the pharmacokinetics, biological activity, and therapeutic potential of this important isoflavone. Understanding these fundamental metabolic processes is crucial for the design and interpretation of studies in nutrition, pharmacology, and drug development.

References

- 1. Daidzein targets PI3K-Akt signaling and oxidative stress in glioblastoma: An Integrated pharmacological and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative metabolism of the soy isoflavones daidzein and genistein in humans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative in vitro metabolism of the soy phytoestrogens daidzein and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

Daidzein-3',5',8-d3: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and toxicological profile of Daidzein-3',5',8-d3. The information herein is intended to support researchers and professionals in the safe and effective use of this isotopically labeled compound in a laboratory setting. While this compound is chemically similar to its unlabeled counterpart, Daidzein, the safety and handling precautions outlined are based on the known properties of Daidzein. The isotopic labeling with deuterium (B1214612) is not expected to alter the fundamental chemical hazards.

Chemical and Physical Properties

This compound is a deuterated form of Daidzein, an isoflavone (B191592) naturally found in soybeans and other legumes. It is classified as a phytoestrogen due to its structural similarity to estrogen.[1]

| Property | Value |

| Alternate Names | 4',7-Dihydroxyisoflavone-d3; 7-Hydroxy-3-(4-hydroxyphenyl-3,5-d2)-4H-1-benzopyran-4-one-8-d[2] |

| CAS Number | 220930-96-1[2] |

| Molecular Formula | C₁₅H₇D₃O₄[2] |

| Molecular Weight | 257.26 g/mol [2] |

Hazard Identification and Safety Precautions

Daidzein is classified as causing skin irritation and serious eye irritation. Adherence to standard laboratory safety protocols is essential.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU).

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

-

Respiratory Protection: Where dust formation is a risk, a NIOSH-approved particulate respirator is recommended.

-

Body Protection: Wear a laboratory coat.

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.

Toxicological Information

Toxicological studies on Daidzein indicate a low level of acute toxicity.

| Toxicological Endpoint | Result | Reference |

| Acute Oral Toxicity (Rat) | No Observed Adverse Effect Level (NOAEL) > 5000 mg/kg | |

| Repeated Dose 28-day Oral Toxicity (Rat) | No significant changes in hematology, clinical biochemistry, or kidney function parameters. | |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic. | |

| Carcinogenicity | Shall not be classified as carcinogenic. | |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. |

Experimental Protocols

Toxicological assessments of Daidzein have been conducted following standardized OECD guidelines.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is a stepwise procedure using a small number of animals (typically rats, and usually females) to classify a substance based on its acute oral toxicity.

Methodology:

-

Animal Selection: Healthy, young adult rodents of a single sex (usually females) are used.

-

Housing and Fasting: Animals are caged and fasted (food, but not water, is withheld) overnight before dosing.

-

Dose Administration: The test substance is administered in a single dose via gavage. The procedure uses pre-defined starting doses (e.g., 2000 mg/kg or 300 mg/kg).

-

Stepwise Procedure: The test is conducted in steps using three animals per step. The outcome of each step (mortality or survival) determines the next step: whether to dose at a higher or lower level or to stop the test.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-